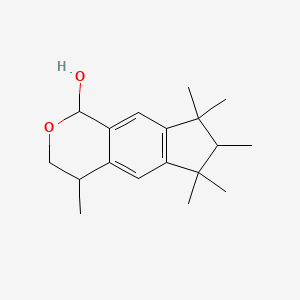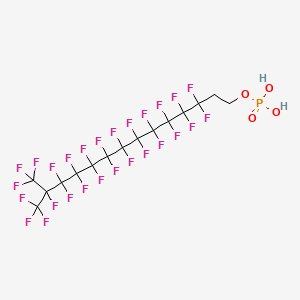![molecular formula C13H20O3 B15287542 methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+/-)-Jasmonic acid methyl ester is a naturally occurring organic compound that belongs to the family of jasmonates. These compounds are derived from jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. (+/-)-Jasmonic acid methyl ester is known for its role in plant defense mechanisms, particularly in response to herbivory and pathogen attacks.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Jasmonic acid methyl ester typically involves the esterification of jasmonic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Jasmonic acid+MethanolAcid catalyst(+/-)-Jasmonic acid methyl ester+Water
Industrial Production Methods
Industrial production of (+/-)-Jasmonic acid methyl ester often employs similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity (+/-)-Jasmonic acid methyl ester.
化学反应分析
Types of Reactions
(+/-)-Jasmonic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form jasmonic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to jasmonic acid or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Jasmonic acid and its oxidized derivatives.
Reduction: Reduced forms of jasmonic acid.
Substitution: Various substituted jasmonates depending on the nucleophile used.
科学研究应用
(+/-)-Jasmonic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other jasmonates and related compounds.
Biology: It is extensively studied for its role in plant physiology, particularly in stress responses and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in agriculture to enhance plant resistance to pests and diseases, and in the fragrance industry for its pleasant aroma.
作用机制
The mechanism of action of (+/-)-Jasmonic acid methyl ester involves its interaction with specific receptors in plants, such as the jasmonate ZIM-domain (JAZ) proteins. Upon binding to these receptors, it triggers a cascade of signaling events that lead to the activation of defense genes and the production of secondary metabolites involved in plant defense. The molecular targets and pathways involved include the COI1-JAZ signaling pathway and the activation of transcription factors like MYC2.
相似化合物的比较
Similar Compounds
Methyl jasmonate: Another ester of jasmonic acid, widely studied for its similar biological activities.
Jasmonic acid: The parent compound, which also plays a crucial role in plant defense mechanisms.
12-Oxo-phytodienoic acid (OPDA): A precursor in the biosynthesis of jasmonic acid and its derivatives.
Uniqueness
(+/-)-Jasmonic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and biological activities. Its volatility and ability to act as a signaling molecule in plants make it particularly valuable in agricultural and biological research.
属性
分子式 |
C13H20O3 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h5-6,10-11H,3-4,7-9H2,1-2H3/b6-5- |
InChI 键 |
HZUIVFLJTXUXNQ-WAYWQWQTSA-N |
手性 SMILES |
CCC/C=C\C1C(CCC1=O)CC(=O)OC |
规范 SMILES |
CCCC=CC1C(CCC1=O)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
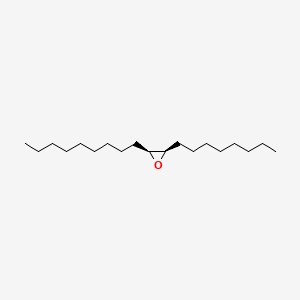
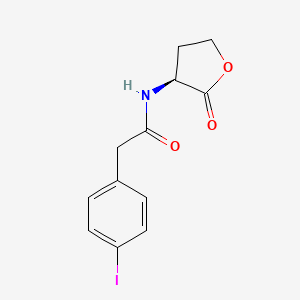

![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15287499.png)
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)

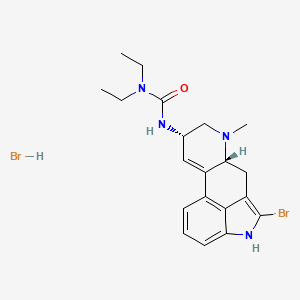
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
